An In-depth Technical Guide to 6-Amino-4-methylpyridin-3-ol: A Promising Scaffold for Drug Discovery
An In-depth Technical Guide to 6-Amino-4-methylpyridin-3-ol: A Promising Scaffold for Drug Discovery
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Amino-4-methylpyridin-3-ol, a heterocyclic building block with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Introduction and Core Properties
6-Amino-4-methylpyridin-3-ol is a substituted pyridine derivative characterized by the presence of an amino group, a hydroxyl group, and a methyl group on the pyridine ring. This unique arrangement of functional groups makes it a versatile scaffold for chemical modification and a potential pharmacophore for various biological targets. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (amino and pyridine nitrogen) in a constrained geometry suggests its potential for high-affinity interactions with protein targets.
While this specific compound is not extensively characterized in peer-reviewed literature, its structural similarity to known bioactive molecules, particularly kinase inhibitors, marks it as a compound of high interest for further investigation.
Table 1: Core Chemical Properties of 6-Amino-4-methylpyridin-3-ol
| Property | Value | Source(s) |
| CAS Number | 1033203-10-9 | [1][2][3] |
| Molecular Formula | C₆H₈N₂O | [1][2][3] |
| Molecular Weight | 124.14 g/mol | [1][2][3] |
| IUPAC Name | 6-amino-4-methylpyridin-3-ol | [1][2][3] |
| Purity (typical) | ≥97% | [3] |
| Physical State | Solid (predicted) | - |
| Melting Point | Not reported in literature | - |
| Solubility | Not reported in literature | - |
Proposed Synthesis and Rationale
The key challenge in this synthesis is controlling the regioselectivity of the nitration step to obtain the desired 6-nitro intermediate. The hydroxyl group is an activating ortho-, para-director, while the pyridine nitrogen is a deactivating meta-director. Careful control of reaction conditions is therefore critical.
Hypothetical Step-by-Step Synthesis Protocol
Step 1: Nitration of 4-methylpyridin-3-ol
The initial step involves the electrophilic nitration of a commercially available or synthesized 4-methylpyridin-3-ol. The hydroxyl group at position 3 is expected to direct the incoming nitro group to the ortho (position 2 or 4) or para (position 6) positions. Due to steric hindrance from the methyl group at position 4, nitration at position 6 is anticipated to be a major product.
-
Reaction Setup: To a cooled (0 °C) solution of 4-methylpyridin-3-ol in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) is added dropwise with vigorous stirring.
-
Rationale: The use of a strong acid medium protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution. However, the strongly activating hydroxyl group still directs the substitution, primarily to the positions ortho and para to it. The low temperature helps to control the exothermic reaction and minimize side-product formation.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude 6-nitro-4-methylpyridin-3-ol. The product is then collected by filtration, washed with cold water, and purified by recrystallization or column chromatography.
Step 2: Reduction of 6-nitro-4-methylpyridin-3-ol
The second step is the reduction of the nitro group to the corresponding amine. Several methods are effective for this transformation.[5][6][7][8] Catalytic hydrogenation is often a clean and efficient method.
-
Reaction Setup: The purified 6-nitro-4-methylpyridin-3-ol is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
Reaction Execution: The reaction mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Rationale: Catalytic hydrogenation is a widely used and generally high-yielding method for the reduction of aromatic nitro groups. It is often preferred over metal/acid reductions (e.g., SnCl₂, Fe/HCl) as it typically results in cleaner products and simpler work-up procedures.[5][7]
-
Work-up and Purification: After the reaction, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude 6-Amino-4-methylpyridin-3-ol. Further purification can be achieved by recrystallization or column chromatography to yield the final product.
Caption: Proposed two-step synthesis of 6-Amino-4-methylpyridin-3-ol.
Spectroscopic and Physicochemical Characterization (Predicted)
As of the time of this writing, experimental spectroscopic data for 6-Amino-4-methylpyridin-3-ol is not available in public databases. However, based on its structure, we can predict the key features of its NMR spectra, which would be invaluable for its characterization upon synthesis.
¹H NMR (Predicted):
-
Aromatic Protons: Two singlets or doublets in the aromatic region (typically δ 6.0-8.0 ppm), corresponding to the protons at positions 2 and 5 of the pyridine ring.
-
Methyl Protons: A singlet at approximately δ 2.0-2.5 ppm, integrating to three protons.
-
Amino Protons: A broad singlet, the chemical shift of which would be solvent-dependent, integrating to two protons.
-
Hydroxyl Proton: A broad singlet, also solvent-dependent, integrating to one proton.
¹³C NMR (Predicted):
-
Six distinct carbon signals would be expected, with the carbons attached to the heteroatoms (C-O and C-N) appearing at lower field (higher ppm). The methyl carbon would appear at a higher field (lower ppm).
Infrared (IR) Spectroscopy (Predicted):
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹.
-
C=C and C=N stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyridine ring.
-
C-O stretch: A peak in the 1000-1300 cm⁻¹ region.
Chemical Reactivity and Derivatization Potential
The trifunctional nature of 6-Amino-4-methylpyridin-3-ol provides multiple handles for chemical modification, making it an attractive starting material for the synthesis of compound libraries.
-
Amino Group: The primary amino group can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and formation of ureas and thioureas. It can also be used in coupling reactions, such as the Buchwald-Hartwig amination, to form more complex structures.[4]
-
Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. It can also participate in reactions such as the Williamson ether synthesis.
-
Pyridine Ring: The pyridine ring itself can be a site for further functionalization, although this is generally more challenging. C-H activation or transition-metal-catalyzed cross-coupling reactions could potentially be employed for this purpose.[1]
Caption: Potential derivatization pathways for 6-Amino-4-methylpyridin-3-ol.
Potential Applications in Drug Discovery
The primary interest in 6-Amino-4-methylpyridin-3-ol stems from the established biological activity of its close structural analogs. Notably, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[9][10]
FGFR4 is a receptor tyrosine kinase that has been implicated as an oncogenic driver in hepatocellular carcinoma (HCC).[9] The aminopyridinol scaffold has been shown to be a key pharmacophore for potent and selective inhibition of FGFR4. Molecular docking studies of these analogs have revealed that the aminopyridinol core can form crucial hydrogen bond interactions within the ATP-binding pocket of the kinase.[9][10]
Given this precedent, 6-Amino-4-methylpyridin-3-ol represents a promising starting point for the design of novel kinase inhibitors, not only for FGFR4 but potentially for other kinases as well. Its smaller size compared to the trimethylated analog may offer advantages in terms of ligand efficiency and the ability to explore different regions of the kinase active site.
Caption: Hypothetical binding mode of the aminopyridinol scaffold in a kinase active site.
Safety and Handling
Specific toxicology data for 6-Amino-4-methylpyridin-3-ol is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
6-Amino-4-methylpyridin-3-ol is a chemical building block with significant untapped potential. While detailed experimental data is currently sparse in the public domain, its structural features and the proven biological activity of its close analogs strongly suggest its utility in drug discovery, particularly in the development of kinase inhibitors. The proposed synthetic route provides a viable pathway for its preparation, opening the door for further investigation into its chemical and biological properties. For medicinal chemists and drug discovery scientists, 6-Amino-4-methylpyridin-3-ol represents a promising and relatively unexplored scaffold for the development of novel therapeutics.
References
-
Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
- Vertex AI Search. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
-
PubMed. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved January 6, 2026, from [Link]
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved January 6, 2026, from [Link]
-
ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved January 6, 2026, from [Link]
-
ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved January 6, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved January 6, 2026, from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved January 6, 2026, from [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2022). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 6-AMINO-4-METHYLPYRIDIN-3-OL | 1033203-10-9 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
